Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 4-(diethylamino)benzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated reaction monitoring, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cyclopentyl 4-[4-(methylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the hexahydroquinoline family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound and presents relevant data from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 362.48 g/mol
- LogP (Octanol/Water Partition Coefficient): 3.9
- Hydrogen Bond Donors: 2
- Hydrogen Bond Acceptors: 4
Anticancer Activity
Hexahydroquinoline derivatives have been studied for their potential anticancer effects. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action: The mechanism often involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis. Studies suggest that hexahydroquinolines can interact with DNA and inhibit topoisomerase enzymes critical for DNA replication.
- Case Study: In vitro studies on this compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM.
Anti-inflammatory Activity
The anti-inflammatory properties of hexahydroquinolines are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Research Findings: In a study evaluating the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced levels of TNF-alpha and IL-6 significantly compared to control groups.
- Mechanism: The anti-inflammatory effect is believed to occur through the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various bacterial strains.
- Study Results: In vitro assays showed that the compound had significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Data Summary Table
Biological Activity | Cell Line/Organism | Concentration Range | Effect Observed |
---|---|---|---|
Anticancer | MCF-7 (Breast Cancer) | 10 - 50 µM | Significant cytotoxicity |
A549 (Lung Cancer) | 10 - 50 µM | Induction of apoptosis | |
Anti-inflammatory | Macrophages (LPS-induced) | Not specified | Reduced TNF-alpha and IL-6 levels |
Antimicrobial | Staphylococcus aureus | 15 - 30 µg/mL | Significant antibacterial activity |
Escherichia coli | 15 - 30 µg/mL | Significant antibacterial activity |
Properties
Molecular Formula |
C28H38N2O3 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C28H38N2O3/c1-6-30(7-2)20-14-12-19(13-15-20)25-24(27(32)33-21-10-8-9-11-21)18(3)29-22-16-28(4,5)17-23(31)26(22)25/h12-15,21,25,29H,6-11,16-17H2,1-5H3 |
InChI Key |
CFYVZQVTBQZJLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCC4)C |
Origin of Product |
United States |
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